molecular formula C9H13N3O B13290242 3-Amino-N-(pyridin-2-ylmethyl)propanamide

3-Amino-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B13290242
M. Wt: 179.22 g/mol
InChI Key: YNNPRPWYOWELRM-UHFFFAOYSA-N
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Description

3-Amino-N-(pyridin-2-ylmethyl)propanamide is an organic compound with the molecular formula C9H13N3O. It is a derivative of propanamide, featuring an amino group and a pyridin-2-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-N-(pyridin-2-ylmethyl)propanamide involves its ability to chelate metal ions. The compound binds to metal ions through its amino and pyridinyl groups, forming stable complexes. This chelation can modulate the activity of metal-dependent enzymes and influence various biochemical pathways . For example, its interaction with copper ions has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 3-Amino-N-(pyridin-3-ylmethyl)propanamide
  • 3-Amino-N-(pyridin-4-ylmethyl)propanamide
  • 3-Amino-N-(pyridin-2-ylethyl)propanamide

Comparison: Compared to its analogs, 3-Amino-N-(pyridin-2-ylmethyl)propanamide exhibits unique binding properties due to the position of the pyridinyl group. This positional difference influences the compound’s ability to chelate metal ions and its overall stability in biological systems . Additionally, the specific arrangement of functional groups in this compound enhances its potential as a therapeutic agent .

Properties

IUPAC Name

3-amino-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNPRPWYOWELRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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